molecular formula C12H13BrClNO B1449351 1-(4-Bromo-2-chlorobenzyl)piperidin-4-one CAS No. 1057281-87-4

1-(4-Bromo-2-chlorobenzyl)piperidin-4-one

Cat. No.: B1449351
CAS No.: 1057281-87-4
M. Wt: 302.59 g/mol
InChI Key: YHRMVOUHHCXTFE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorobenzyl)piperidin-4-one is an organic compound with the molecular formula C12H13BrClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and chlorine substituents on the benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorobenzyl)piperidin-4-one typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with piperidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorobenzyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine substituents on the benzyl group can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

1-(4-Bromo-2-chlorobenzyl)piperidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer, antiviral, and antimicrobial agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study its biological activity and potential as a lead compound for drug development.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)piperidin-4-one
  • 1-(4-Bromobenzyl)piperidin-4-one
  • 1-(4-Fluorobenzyl)piperidin-4-one

Uniqueness

1-(4-Bromo-2-chlorobenzyl)piperidin-4-one is unique due to the presence of both bromine and chlorine substituents on the benzyl group. This dual substitution can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds with only one halogen substituent. The combination of these substituents can enhance the compound’s potency and selectivity in various applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRMVOUHHCXTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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